molecular formula C6H3N5O3S2 B14987840 N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B14987840
M. Wt: 257.3 g/mol
InChI Key: YZRFPZADHNAXRI-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that contains both thiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 5-nitro-1,3-thiazole-2-amine with appropriate reagents to form the thiadiazole ring. One common method includes the cyclization of 5-nitro-1,3-thiazole-2-amine with thiosemicarbazide under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are often used.

    Cyclization: Acidic or basic conditions can facilitate cyclization reactions.

Major Products

    Reduction: The reduction of the nitro group yields N-(5-amino-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide.

    Substitution: Substitution reactions can yield various alkylated or arylated derivatives.

Scientific Research Applications

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens . The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)butanamide
  • N-(5-nitro-1,3-thiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both thiazole and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C6H3N5O3S2

Molecular Weight

257.3 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C6H3N5O3S2/c12-5(3-2-15-10-9-3)8-6-7-1-4(16-6)11(13)14/h1-2H,(H,7,8,12)

InChI Key

YZRFPZADHNAXRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NC(=O)C2=CSN=N2)[N+](=O)[O-]

Origin of Product

United States

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